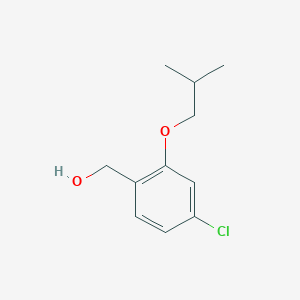
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one is a heterocyclic compound that features a benzyl group attached to an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one typically involves the reaction of benzylamine with trichloromethyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of an inert solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 4-Benzyl-2-methyl-1,3-oxazolidin-5-one.
Substitution: 4-Benzyl-2-(substituted)-1,3-oxazolidin-5-one derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyl-2-methyl-1,3-oxazolidin-5-one: Similar structure but with a methyl group instead of a trichloromethyl group.
4-Benzyl-2-(chloromethyl)-1,3-oxazolidin-5-one: Contains a chloromethyl group instead of a trichloromethyl group.
4-Benzyl-2-(thiocyanatomethyl)-1,3-oxazolidin-5-one: Features a thiocyanatomethyl group.
Uniqueness
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
69267-95-4 |
|---|---|
Molekularformel |
C11H10Cl3NO2 |
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
4-benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C11H10Cl3NO2/c12-11(13,14)10-15-8(9(16)17-10)6-7-4-2-1-3-5-7/h1-5,8,10,15H,6H2 |
InChI-Schlüssel |
NNRRPBFNZYQWNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(N2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


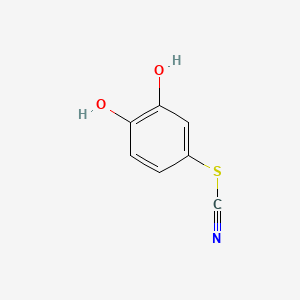

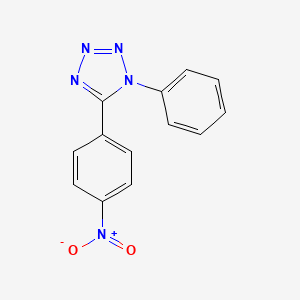
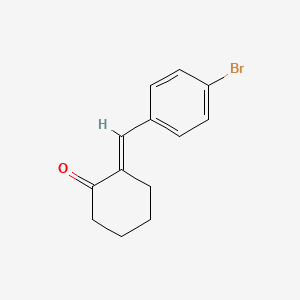
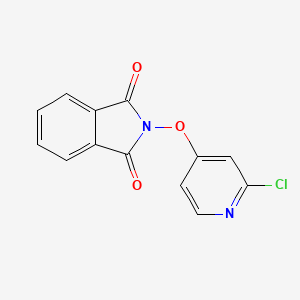
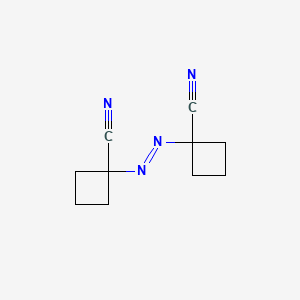

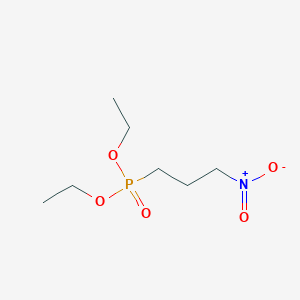
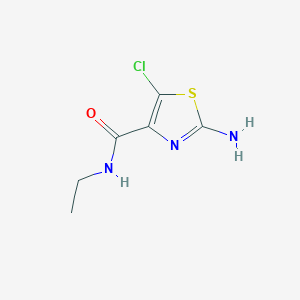



![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
